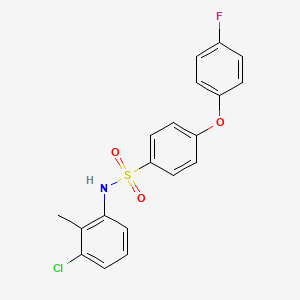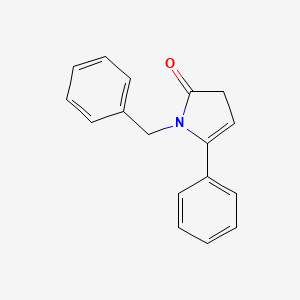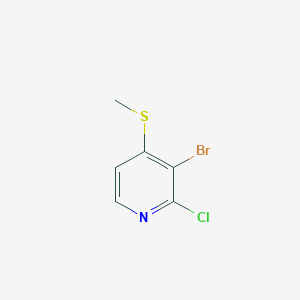
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-4-(methylsulfanyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, methylation, and sulfonation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products:
- Substituted pyridines
- Sulfoxides and sulfones
- Biaryl compounds
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. The presence of halogens and the methylsulfanyl group can enhance its binding affinity and selectivity towards molecular targets .
Comparación Con Compuestos Similares
- 4-Bromo-2-chloro-3-(methylsulfanyl)pyridine
- 3-Bromo-4-(methylsulfanyl)pyridine
- 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid
Comparison: 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted synthesis and research .
Propiedades
Número CAS |
821773-94-8 |
|---|---|
Fórmula molecular |
C6H5BrClNS |
Peso molecular |
238.53 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrClNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
Clave InChI |
BAEZQMJIEGFYBP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NC=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


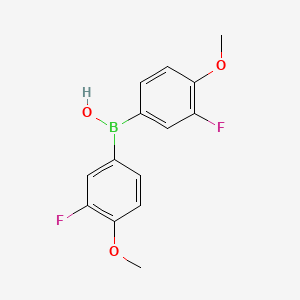
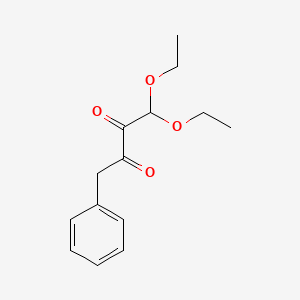
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
![N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide](/img/structure/B14216477.png)
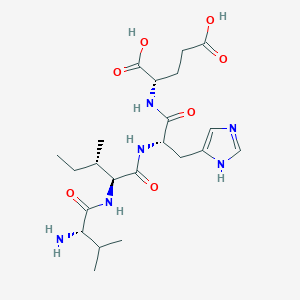
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
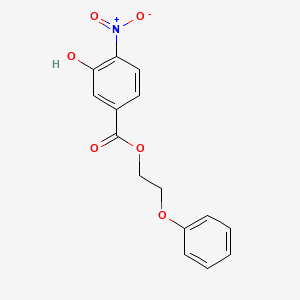
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
